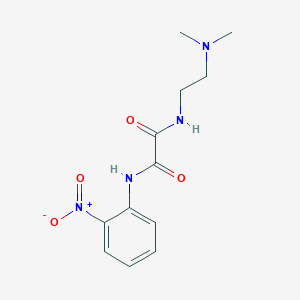

N1-(2-(dimethylamino)ethyl)-N2-(2-nitrophenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of naphthalimide . Naphthalimide derivatives have been synthesized and used as one-component free radical photoinitiators .

Synthesis Analysis

Naphthalimide derivatives with different substituents (bromo group, primary amine, secondary amine, and tertiary amine) in the naphthalimide skeleton have been synthesized . They can be used as one-component free radical photoinitiators or incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization under the irradiation of various LEDs .Chemical Reactions Analysis

Naphthalimide derivatives can initiate the free radical polymerization of acrylates under a LED at 405 nm . When combined with various additives (e.g., iodonium salt, N-vinylcarbazole, chloro triazine, or tertiary amine), most of the naphthalimide-based multi-component photoinitiating systems are efficient in free radical photopolymerization at various wavelengths .Wissenschaftliche Forschungsanwendungen

Nitrosamines in Water Technology

Nitrosamines, including N-nitrosodimethylamine (NDMA), are significant due to their presence in water technology. They have been identified as disinfection by-products (DBPs) in chloraminated waters, posing higher health risks than chlorinated DBPs. Research in this area focuses on understanding their occurrence, formation mechanisms, and removal methods from water systems. Studies also explore the formation of nitrosamines through interactions with organic compounds and disinfectants used in water treatment processes (Nawrocki & Andrzejewski, 2011).

Nitrosamines and Human Health

Investigations into human urinary carcinogen metabolites, including nitrosamines, aim to understand the impact of tobacco and cancer. These studies focus on measuring carcinogens and their metabolites in smokers or those exposed to environmental tobacco smoke (ETS), highlighting the role of nitrosamines as biomarkers for carcinogen exposure and metabolism in humans (Hecht, 2002).

Nitrosamines in Food and Agriculture

Research extends to the occurrence of nitrosamines in fungi-contaminated foods, indicating the potential for carcinogenic effects. This area of study explores how fungi can contribute to the formation of nitrosamines in food products, posing risks to human health (Li, Ji, & Cheng, 1986). Additionally, the production of nitrous oxide (N2O), a potent greenhouse gas, during biological nutrient removal processes in wastewater treatment highlights the environmental impact of nitrogen compounds. Understanding the microbial pathways leading to N2O emission is crucial for mitigating its release (Massara et al., 2017).

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N'-(2-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4/c1-15(2)8-7-13-11(17)12(18)14-9-5-3-4-6-10(9)16(19)20/h3-6H,7-8H2,1-2H3,(H,13,17)(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQJQZSSEJXTBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C(=O)NC1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(dimethylamino)ethyl)-N2-(2-nitrophenyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol](/img/structure/B2918290.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-cyclopropylethan-1-one](/img/structure/B2918299.png)

![7-(2,6-dichlorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2918303.png)

![N-(3-methylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2918305.png)

![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2918306.png)

![N-(2,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2918308.png)